6-(Benzyloxy)quinoline-2,4-dicarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)quinoline-2,4-dicarboxylic acid typically involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Other methods include using montmorillonite K-10 as a catalyst, which is a strong and environmentally benign solid acid . Additionally, the Friedlander heteroannulation method using nano ZnO as a catalyst under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)quinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid derivatives, while reduction can produce various quinoline alcohols .
Scientific Research Applications
6-(Benzyloxy)quinoline-2,4-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)quinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial agent with a quinoline scaffold.
Chloroquine: Another antimalarial drug closely related to quinine.
Mefloquine: A quinoline derivative used for malaria treatment.
Uniqueness
6-(Benzyloxy)quinoline-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-phenylmethoxyquinoline-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17(21)14-9-16(18(22)23)19-15-7-6-12(8-13(14)15)24-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYZHPKNCIDPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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